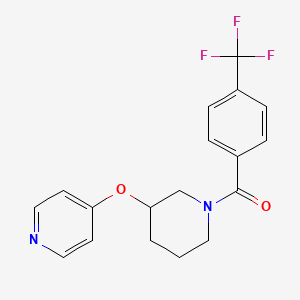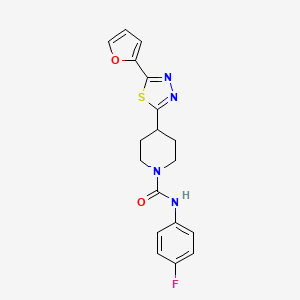![molecular formula C20H19F2NO4 B2592252 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid CAS No. 2094533-97-6](/img/structure/B2592252.png)
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an ethyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde . It can be elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures .
Synthesis Analysis
The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module . The benzylic bond can be cleaved by the addition of 90% TFA with appropriate scavengers .Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .Chemical Reactions Analysis
This compound is an alanine derivative . Alanine derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility in DMSO . Its molecular weight is 325.36 . More detailed properties like IR spectra and NMR spectra can be obtained using appropriate analytical techniques .Scientific Research Applications
Enzyme-Activated Surfactants for Dispersion of Carbon Nanotubes
The use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes demonstrates a novel application in material science. These surfactants are converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Peptide Synthesis
In peptide synthesis, N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of amino acids serve as useful intermediates for the preparation of peptides with reversibly protected (tertiary) peptide bonds. This application is crucial for inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).
Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues
The compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared and incorporated into solid-phase synthesis, leading to efficient synthesis of two series of oligomers (Gregar & Gervay-Hague, 2004).
Development of Novel Fluorescence Probes
Research has led to the development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. This application is significant in biological and chemical applications, allowing for the study of the roles of reactive oxygen species in various processes (Setsukinai et al., 2003).
Synthesis and Reactivity Studies
The compound is involved in reactivity studies such as the Lewis acid-catalyzed reactions, demonstrating its utility in synthetic chemistry for creating complex molecules and understanding reaction mechanisms (Tanaka et al., 1988).
Future Directions
The future directions of this compound could involve its use in peptide synthesis due to the presence of the Fmoc group . It could also be explored further for its potential ergogenic effects .
Relevant Papers The relevant papers for this compound include a paper on the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl} derivatives and a paper on the effects of amino acid derivatives on physical, mental, and physiological activities .
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4-difluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO4/c21-19(22)12(9-18(24)25)10-23-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,19H,9-11H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWYGQIIVSTAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2592171.png)
![6-Piperazino-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592172.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid](/img/structure/B2592177.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![2-chloro-6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2592182.png)
![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2592183.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2592186.png)
![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride](/img/structure/B2592190.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2592191.png)

